2-Methyl-a-oxo-benzeneacetic acid

Description

Contextual Significance of α-Ketoacids and Substituted Benzeneacetic Acid Derivatives in Chemical Research

α-Ketoacids, also known as 2-oxoacids, are organic compounds characterized by a carboxylic acid group positioned adjacent to a ketone functional group. wikipedia.orgtuscany-diet.net This unique structural arrangement imparts a rich and versatile chemistry, making them valuable intermediates in a multitude of chemical transformations. wikipedia.org In biological systems, α-ketoacids are pivotal, participating in fundamental metabolic pathways such as the Krebs cycle and glycolysis. wikipedia.orgtuscany-diet.net Their roles extend to amino acid metabolism, where they can be formed through the oxidative deamination of amino acids and, conversely, serve as precursors to amino acids via transamination reactions. wikipedia.orgtuscany-diet.net The chemical reactivity of α-ketoacids is extensive; they are recognized as effective acylating agents and can act as precursors to flavor compounds in fermented foods. nih.govresearchgate.net

Substituted benzeneacetic acid derivatives represent another crucial class of organic compounds, widely investigated in medicinal and pharmaceutical research. ontosight.aiontosight.ai These molecules consist of a benzene (B151609) ring attached to an acetic acid moiety, with various substituents on the aromatic ring influencing their chemical and biological properties. ontosight.aiontosight.ai The nature and position of these substituents can dramatically alter the molecule's reactivity, stability, and potential applications, which range from anti-inflammatory agents to key intermediates in the synthesis of agrochemicals and pharmaceuticals. ontosight.aiontosight.aiinnopeptichem.com The convergence of the α-ketoacid functionality with a substituted benzeneacetic acid framework, as seen in 2-Methyl-α-oxo-benzeneacetic acid, creates a molecule with a distinct and valuable profile for synthetic chemists.

Structural Characteristics and Chemical Nomenclature Conventions

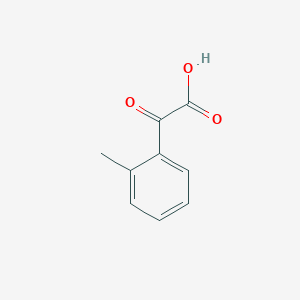

2-Methyl-α-oxo-benzeneacetic acid, as its name implies, possesses a benzene ring substituted with a methyl group at the 2-position (ortho position) and an α-oxo-benzeneacetic acid moiety. The systematic IUPAC name for this compound is 2-oxo-2-(o-tolyl)acetic acid. achemblock.com Its chemical formula is C9H8O3, and it has a molecular weight of 164.16 g/mol . achemblock.comnih.gov

The structure is defined by a carboxylic acid group directly attached to a carbonyl group (the α-ketoacid feature), which is in turn bonded to a benzene ring. The presence of the methyl group on the benzene ring introduces specific steric and electronic effects that influence the molecule's reactivity compared to its unsubstituted counterpart, phenylglyoxylic acid.

| Property | Value |

| IUPAC Name | 2-oxo-2-(o-tolyl)acetic acid |

| CAS Number | 150781-72-9 |

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| SMILES | CC1=CC=CC=C1C(=O)C(=O)O |

Overview of Research Trajectories for Arylglyoxylic Acids

Arylglyoxylic acids, the broader class to which 2-Methyl-α-oxo-benzeneacetic acid belongs, are significant structural units with diverse applications. tandfonline.comtandfonline.com Research has extensively focused on their synthesis and their utility as key intermediates. tandfonline.comtandfonline.com One major research trajectory involves the development of efficient synthetic methods. Common approaches include the oxidation of corresponding aryl-methylketones using reagents like selenium dioxide. tandfonline.comtandfonline.comresearchgate.net Another established method is the Friedel-Crafts acylation of aromatic compounds with reagents such as ethyl chlorooxoacetate, followed by hydrolysis. tandfonline.comsci-hub.se

A significant area of investigation is the reactivity of arylglyoxylic acids. They are known to undergo decarboxylation, which can be utilized in various synthetic transformations, including the generation of acyl radicals for C-C, C-N, and C-S bond formation. researchgate.net This reactivity makes them valuable as "green" acylating agents, as the only byproduct is carbon dioxide. researchgate.netresearchgate.net Furthermore, their unimolecular dissociation has been studied under mass spectrometric conditions, revealing a characteristic loss of carbon monoxide to form the corresponding arylcarboxylic acids. tandfonline.comtandfonline.comsci-hub.se

Arylglyoxylic acids also serve as versatile building blocks in the synthesis of heterocyclic compounds and are used in the preparation of biologically active natural products and for generating combinatorial libraries. tandfonline.comtandfonline.com Recent research has explored their use in transamination reactions to produce unprotected α-amino acids, a significant transformation in synthetic and medicinal chemistry. nih.gov The ongoing exploration of new catalytic reactions and applications continues to highlight the importance of arylglyoxylic acids in advancing organic synthesis. researchgate.net

Properties

IUPAC Name |

2-(2-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSJOQODVWQCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Methyl α Oxo Benzeneacetic Acid

Established Synthetic Routes and Transformations

Traditional methods for the synthesis of 2-Methyl-α-oxo-benzeneacetic acid have centered on oxidative processes and carbonylation reactions, providing reliable, albeit sometimes harsh, pathways to the target molecule.

Oxidative Preparations

A primary and well-documented route to 2-Methyl-α-oxo-benzeneacetic acid involves the oxidation of 2-methylmandelic acid or its corresponding esters. This transformation can be achieved using a range of oxidizing agents. Strong oxidants like potassium permanganate (B83412) or chromic acid have been historically employed. However, contemporary methods often favor milder and more selective reagents to minimize side reactions and improve yields. For instance, processes utilizing a nitroxyl (B88944) radical, such as TEMPO, in the presence of a co-oxidant like a hypochlorite, have been developed for the oxidation of 2-hydroxycarboxylic acid esters to their 2-oxocarboxylic acid ester counterparts. google.com These reactions are often performed under controlled pH conditions, typically between 5 and 7, to ensure optimal conversion and selectivity. google.com

Another approach involves the use of molecular oxygen as the ultimate oxidant, often in conjunction with a metal catalyst. beilstein-journals.org This method is considered a greener alternative to traditional stoichiometric oxidants. For example, the benzylic oxidation of various aryl methanes to the corresponding ketones has been successfully achieved using copper or iron catalysts with molecular oxygen. beilstein-journals.org

Carbonylation and Related Functionalization Approaches

Carbonylation reactions offer a direct method for introducing the α-keto acid functionality. One such strategy involves the reaction of an arylmethyl halide with carbon monoxide and an alcohol in the presence of a cobalt catalyst, such as dicobalt octacarbonyl, to form the corresponding aryl-acetate ester. google.com This intermediate can then be oxidized to the desired 2-oxo-acetate ester. google.com The carbonylation step is typically carried out under pressure and at elevated temperatures.

Friedel-Crafts acylation presents another viable, though indirect, route. ncert.nic.in This involves the acylation of benzene (B151609) or a substituted benzene with an appropriate acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield a ketone, which could then be further elaborated to the target α-keto acid. ncert.nic.in

Contemporary and Emerging Synthetic Strategies

Modern synthetic chemistry has seen a shift towards more efficient, selective, and sustainable methods. This is reflected in the development of organocatalytic, asymmetric, metal-catalyzed, and multicomponent reactions for the synthesis of complex molecules like 2-Methyl-α-oxo-benzeneacetic acid.

Organocatalytic and Asymmetric Synthetic Pathways

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Chiral organocatalysts, such as those derived from cinchona alkaloids or SPINOL, can be employed to control the stereochemical outcome of a reaction. usm.edujku.at For instance, the enantioselective α-functionalization of phenylacetic acid derivatives can be achieved using chiral ammonium (B1175870) salt organocatalysts. jku.at While direct asymmetric synthesis of 2-Methyl-α-oxo-benzeneacetic acid via organocatalysis is an area of ongoing research, the principles have been successfully applied to similar structures. Asymmetric synthesis of related compounds has also been achieved using chiral auxiliaries, such as menthol (B31143) and oxazolidinones, to direct the stereoselective introduction of functional groups. usm.edu

Metal-Catalyzed Synthetic Transformations

Metal catalysis continues to be a cornerstone of modern organic synthesis, offering a wide array of transformations with high efficiency and selectivity. Copper and iron-catalyzed aerobic oxidations, as mentioned earlier, represent a significant advancement in the synthesis of benzylic ketones from the corresponding activated methylene (B1212753) groups. beilstein-journals.org These methods are attractive due to the use of an inexpensive and environmentally benign oxidant.

Furthermore, palladium-catalyzed cross-coupling reactions can be envisioned as a powerful tool for constructing the carbon skeleton of 2-Methyl-α-oxo-benzeneacetic acid. For example, a precursor could be assembled via a Suzuki or Heck coupling, followed by a subsequent oxidation step. The development of novel ligands and catalytic systems continues to expand the scope and applicability of these reactions.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of 2-Methyl-α-oxo-benzeneacetic acid is not prominently documented, the principles of MCRs are applicable to the synthesis of its precursors or structurally related compounds. For instance, pseudo-multicomponent reactions involving a Knoevenagel condensation followed by a Michael addition have been used to synthesize a variety of functionalized molecules. nih.govbeilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that can generate α-acylamino amides, which could potentially be hydrolyzed and oxidized to α-keto acids. nih.gov The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of valuable compounds like 2-Methyl-α-oxo-benzeneacetic acid.

Data Tables

Table 1: Oxidative Preparation of 2-Oxocarboxylic Acid Esters

| Starting Material | Oxidizing System | Product | Yield (%) | Reference |

| Methyl 2-hydroxybutanoate | Nitroxyl radical/Hypochlorite | Methyl 2-oxobutanoate | 38.9 | google.com |

| 4-(pyridin-2-ylmethyl)-2,8-bis(trifluoromethyl)quinoline | Fe catalyst/O₂ | Precursor to Mefloquine | 63 | beilstein-journals.org |

Table 2: Carbonylation Approach to Aryl-Acetate Esters

| Starting Material | Catalyst | Product | Conversion (%) | Selectivity (%) | Reference |

| Benzyl chloride | Dicobalt octacarbonyl | Methyl phenylacetate | 99 | 99 | google.com |

| Benzyl chloride | Dicobalt octacarbonyl | Methyl phenylacetate | 97 | 98 | google.com |

Sustainable and Atom-Economical Synthetic Considerations

The principles of sustainable synthesis and atom economy are central to modern chemical manufacturing, aiming to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. For the synthesis of 2-Methyl-α-oxo-benzeneacetic acid, a key strategy involves the direct oxidation of readily available precursors like 2-methylacetophenone.

One of the most established methods for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent. wikipedia.org This reaction specifically targets the α-methylene group of the ketone, converting it to a carbonyl group to form the desired α-keto acid. adichemistry.com The general mechanism involves the enol form of the ketone attacking the electrophilic selenium center, followed by a series of steps that ultimately yield the 1,2-dicarbonyl product and elemental selenium. wikipedia.org

While effective, the classical Riley oxidation using a stoichiometric amount of selenium dioxide presents sustainability challenges due to the toxicity of selenium compounds. adichemistry.com To address this, more sustainable approaches focus on using catalytic amounts of selenium dioxide in conjunction with a co-oxidant. This strategy minimizes the amount of the toxic reagent required.

Another avenue for improving the sustainability of this synthesis is the exploration of alternative, greener oxidizing agents and catalytic systems. Research into the oxidation of similar substrates, such as acetophenone, has explored various catalytic systems that could be applicable to the synthesis of 2-Methyl-α-oxo-benzeneacetic acid. For instance, copper-catalyzed aerobic oxidation presents a promising green alternative, utilizing molecular oxygen from the air as the ultimate oxidant. rsc.org

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical metric in assessing the sustainability of a synthetic route. scranton.edu Addition and rearrangement reactions are typically the most atom-economical, often achieving 100% atom economy in theory. scranton.edu In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. scranton.edu The oxidation of 2-methylacetophenone to 2-Methyl-α-oxo-benzeneacetic acid, while an oxidation reaction, can be evaluated for its atom economy to compare different methodologies and identify the most efficient and sustainable pathway.

Below is a table summarizing potential synthetic approaches for 2-Methyl-α-oxo-benzeneacetic acid, highlighting key parameters relevant to their sustainability and efficiency.

| Precursor | Reagents/Catalyst | Solvent | Yield (%) | Atom Economy (%) | Sustainability Considerations |

| 2-Methylacetophenone | Selenium Dioxide (stoichiometric) | Dioxane | Not Reported | ~59% | Use of a toxic reagent in stoichiometric amounts. |

| 2-Methylacetophenone | Selenium Dioxide (catalytic), Co-oxidant | Not Reported | Not Reported | Higher than stoichiometric SeO₂ | Reduces the amount of toxic selenium reagent. |

| 2-Methylacetophenone | Cu-catalyst, O₂ (air) | Not Reported | Not Reported | Potentially high | Utilizes a green and abundant oxidant. |

Note: Specific yield and reaction conditions for the synthesis of 2-Methyl-α-oxo-benzeneacetic acid are not widely reported in the literature, and the data in this table is based on general methodologies for similar substrates.

Further research and development are crucial to establish and optimize truly sustainable and atom-economical synthetic routes for the production of 2-Methyl-α-oxo-benzeneacetic acid, paving the way for more environmentally responsible chemical manufacturing.

Chemical Reactivity and Advanced Derivatization of 2 Methyl α Oxo Benzeneacetic Acid

Reactivity at the α-Keto Carbonyl Moiety

The α-keto carbonyl group in 2-Methyl-α-oxo-benzeneacetic acid is a primary site for various chemical reactions, including the formation of oxime derivatives, reductive transformations, and nucleophilic additions.

Formation of Oxime Derivatives

The reaction of the α-keto group with hydroxylamine (B1172632) and its derivatives provides a straightforward route to oxime compounds. These reactions are crucial for introducing nitrogen-containing functionalities and can alter the biological and chemical properties of the parent molecule.

Methyl Ester Oximes: The methyl ester of 2-Methyl-α-oxo-benzeneacetic acid can be converted to its corresponding O-methyl oxime. For instance, the reaction of 2-(2'-methylphenyl)-2-carbonyl methyl acetate (B1210297) with methoxyamine can yield (E)-2-(2'-bromomethylphenyl)-2-carbonyl methyl acetate-O-methyl ketone oxime, a precursor in the synthesis of certain fungicides. google.com This transformation highlights the utility of oxime formation in the synthesis of complex organic molecules.

O-Methylhydroxylamine Adducts: The α-keto carbonyl moiety readily reacts with O-methylhydroxylamine hydrochloride. This reaction typically proceeds by nucleophilic attack of the nitrogen atom of O-methylhydroxylamine on the electrophilic keto carbon, followed by dehydration to form the corresponding O-methyl oxime. This type of reaction is a common strategy for the derivatization of ketones and aldehydes.

| Reactant | Reagent | Product |

| 2-Methyl-α-oxo-benzeneacetic acid | Hydroxylamine hydrochloride | 2-Methyl-α-(hydroxyimino)-benzeneacetic acid |

| 2-Methyl-α-oxo-benzeneacetic acid methyl ester | O-Methylhydroxylamine hydrochloride | 2-Methyl-α-(methoxyimino)-benzeneacetic acid methyl ester |

Reductive Transformations

The α-keto group can be selectively reduced to a hydroxyl group, yielding α-hydroxy acids. This transformation is of significant interest as α-hydroxy acids are prevalent in many natural products and pharmaceuticals.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones. masterorganicchemistry.comlibretexts.org In the case of α-keto acids like 2-Methyl-α-oxo-benzeneacetic acid, NaBH₄ can selectively reduce the ketone to a secondary alcohol, affording 2-hydroxy-2-(o-tolyl)acetic acid. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride from the borohydride attacks the electrophilic keto carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. While NaBH₄ is generally selective for aldehydes and ketones, under certain conditions, it can also reduce esters, although this is less common. researchgate.net

| Starting Material | Reducing Agent | Product |

| 2-Methyl-α-oxo-benzeneacetic acid | Sodium Borohydride (NaBH₄) | 2-Hydroxy-2-(o-tolyl)acetic acid |

| Methyl 2-Methyl-α-oxo-benzeneacetate | Sodium Borohydride (NaBH₄) | Methyl 2-hydroxy-2-(o-tolyl)acetate |

Nucleophilic Addition Reactions

The electrophilic nature of the α-keto carbon makes it susceptible to attack by various nucleophiles. A notable example is the reaction with amines to form α-ketoamides.

The synthesis of α-ketoamides from α-keto acids and amines can be achieved using coupling reagents. organic-chemistry.orgacs.org These reagents activate the carboxylic acid, facilitating the nucleophilic attack of the amine. This one-pot strategy is efficient and tolerates a wide range of functional groups. The reaction proceeds under mild conditions and provides good yields of the desired α-ketoamides.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of 2-Methyl-α-oxo-benzeneacetic acid can undergo classic transformations such as esterification and amidation, providing further avenues for derivatization.

Esterification Reactions

Esterification of the carboxylic acid group is a fundamental reaction that can be accomplished through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comlibretexts.org This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed.

For example, reacting 2-Methyl-α-oxo-benzeneacetic acid with methanol in the presence of sulfuric acid will yield methyl 2-methyl-α-oxo-benzeneacetate.

| Carboxylic Acid | Alcohol | Catalyst | Ester Product |

| 2-Methyl-α-oxo-benzeneacetic acid | Methanol | H₂SO₄ | Methyl 2-methyl-α-oxo-benzeneacetate |

| 2-Methyl-α-oxo-benzeneacetic acid | Ethanol | H₂SO₄ | Ethyl 2-methyl-α-oxo-benzeneacetate |

Amidation Reactions

The carboxylic acid can be converted into an amide by reaction with an amine. Direct reaction is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or the use of coupling reagents. libretexts.orgrsc.org

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation between carboxylic acids and amines. youtube.comfishersci.itpeptide.com These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. The reaction generally proceeds under mild conditions and gives good yields of the corresponding amide. For instance, the reaction of 2-Methyl-α-oxo-benzeneacetic acid with a primary or secondary amine in the presence of a coupling agent would yield the corresponding N-substituted 2-methyl-α-oxo-benzeneacetamide.

| Carboxylic Acid | Amine | Coupling Agent | Amide Product |

| 2-Methyl-α-oxo-benzeneacetic acid | Ammonia | DCC | 2-Methyl-α-oxo-benzeneacetamide |

| 2-Methyl-α-oxo-benzeneacetic acid | Aniline | EDC | N-Phenyl-2-methyl-α-oxo-benzeneacetamide |

Reactivity of the Aromatic Ring and Substituents

The reactivity of 2-Methyl-α-oxo-benzeneacetic acid is governed by the interplay of its three key functional components: the aromatic ring, the activating methyl group, and the deactivating α-ketoacid moiety. The electronic properties of these groups dictate the regioselectivity of aromatic substitutions and the reactivity of the side-chain.

The benzene (B151609) ring in 2-Methyl-α-oxo-benzeneacetic acid possesses two substituents with opposing directing effects, which complicates predictions for electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The methyl group is an activating ortho-, para-director due to hyperconjugation and inductive effects, which increases the electron density at positions 3, 5, and the carbon bearing the ketoacid group. youtube.com Conversely, the α-oxo-acetic acid group, which behaves like an acyl group, is a deactivating meta-director, withdrawing electron density from the ring via resonance and inductive effects. This deactivation is most pronounced at the ortho and para positions relative to the ketoacid. youtube.compressbooks.pub

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Methyl-α-oxo-benzeneacetic Acid

| Position | Influence of Methyl Group (ortho, para-director) | Influence of α-Oxo-acetic acid Group (meta-director) | Predicted Outcome |

| 3 | Activated | - | Possible site of substitution |

| 4 | - | Deactivated (ortho to ketoacid) | Less likely site of substitution |

| 5 | Activated | Deactivated (para to ketoacid) | Possible site of substitution |

| 6 | - | Deactivated (ortho to ketoacid) | Less likely site of substitution |

This table is a predictive guide based on established principles of electrophilic aromatic substitution.

For derivatives of 2-Methyl-α-oxo-benzeneacetic acid where the carboxylic acid is esterified, the electronic effects of the α-ketoester group would be similar to the ketoacid, leading to a comparable scenario of competing directing effects.

The methyl group attached to the aromatic ring is a site for side-chain functionalization, most notably through free-radical halogenation and oxidation.

Free-Radical Bromination: The benzylic protons of the methyl group are susceptible to abstraction by radicals, making this position a prime target for halogenation under free-radical conditions. arkat-usa.org The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light is a standard method for the selective bromination of the benzylic position of alkylbenzenes. youtube.commasterorganicchemistry.com This reaction would convert the methyl group of 2-Methyl-α-oxo-benzeneacetic acid into a bromomethyl group. The resulting benzylic bromide is a versatile intermediate for further synthetic transformations.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating. masterorganicchemistry.comyoutube.com This reaction requires the presence of at least one benzylic hydrogen. The oxidation of 2-Methyl-α-oxo-benzeneacetic acid would yield a dicarboxylic acid, specifically 2-carboxy-α-oxo-benzeneacetic acid. It is important to note that the α-ketoacid moiety may also be susceptible to oxidation under harsh conditions. A more selective oxidation of the methyl group might be achieved using milder, more specific reagents or by employing protective group strategies for the ketoacid function. For instance, photocatalytic oxidation using molecular oxygen over certain catalysts has shown selectivity for terminal methyl groups. rsc.org

Table 2: Potential Side-Chain Functionalization Reactions at the Methyl Group

| Reaction | Reagents and Conditions | Product Functional Group |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), heat or light | Bromomethyl (-CH₂Br) |

| Oxidation | KMnO₄ or H₂CrO₄, heat | Carboxylic acid (-COOH) |

Cascade, Domino, and Multistep Reaction Sequences

The presence of multiple functional groups in 2-Methyl-α-oxo-benzeneacetic acid makes it a suitable candidate for participating in complex reaction sequences, leading to the formation of diverse molecular architectures.

Organocatalytic domino reactions are powerful tools for the efficient construction of complex molecules from simple precursors in a single synthetic operation. α-Keto acids and their derivatives, such as α-ketoamides and α-ketoesters, have been employed in such reactions. For instance, the organocatalytic asymmetric synthesis of functionalized pyrrolidin-2-ones has been achieved through an aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes. nih.gov

A plausible domino reaction involving a derivative of 2-Methyl-α-oxo-benzeneacetic acid, for example, the corresponding amide (2-Methyl-α-oxo-benzeneacetamide), could lead to the synthesis of highly substituted pyrrolidin-2-ones. In a typical sequence, the enamine formed from an aldehyde and a chiral secondary amine catalyst would undergo a Michael addition to an activated enone or enal. The resulting intermediate could then react with the α-ketoamide. Alternatively, the α-ketoamide could react with an enamine to form an intermediate that subsequently cyclizes.

Another potential pathway involves the reaction of β-enamino amides with activated α-keto acids. This can lead to the formation of functionalized β-keto amides through a domino fragmentation process, which are precursors to various heterocyclic systems. beilstein-journals.org The synthesis of pyrrolidin-2-one derivatives has also been reported from the reaction of 2,3-dioxo-5-arylpyrrolidines, which share some structural similarities with cyclized derivatives of the title compound. pearson.com

The structure of 2-Methyl-α-oxo-benzeneacetic acid offers several possibilities for intramolecular cyclization, depending on the reaction conditions and any prior functionalization.

One potential pathway is an intramolecular Friedel-Crafts-type reaction. Under strongly acidic conditions, the carboxylic acid could be protonated and act as an electrophile, which could then attack the activated aromatic ring. Due to the ortho- and para-directing nature of the methyl group, cyclization could potentially occur at the 3-position of the benzene ring. However, the deactivating effect of the α-keto group would likely make this a challenging transformation.

If the methyl group is functionalized, for example, to a bromomethyl group as described in section 3.3.2, this opens up other cyclization possibilities. For instance, an intramolecular alkylation could occur where the enolate of the α-ketoacid displaces the bromide to form a five-membered ring.

Furthermore, intramolecular reactions involving both the keto and carboxylic acid functionalities are conceivable. For example, under dehydrating conditions, a lactone could potentially be formed, though this is less likely due to the steric hindrance and electronic properties of the α-keto group. The cyclization of delta-hydroxy acids to delta-lactones is a well-known process, but would require prior reduction of the keto group in the title compound. youtube.com

More complex cyclizations can be envisioned following derivatization. For example, conversion of the ketoacid to an enaminone, followed by acid-catalyzed cyclization, is a known strategy for the synthesis of pyrrolizine systems. arkat-usa.org

Advanced Analytical and Spectroscopic Characterization of 2 Methyl α Oxo Benzeneacetic Acid and Its Chemical Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis, allowing for the effective separation of components within a mixture. For 2-Methyl-α-oxo-benzeneacetic acid and its related compounds, various chromatographic methods are employed to ensure purity and to isolate specific derivatives for further study.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like 2-Methyl-α-oxo-benzeneacetic acid. The method's high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating impurities.

Research Findings: Reverse-phase (RP) HPLC is commonly utilized for α-keto acids and their esters. sielc.com In this mode, a nonpolar stationary phase, such as C8 or C18, is paired with a polar mobile phase. A typical mobile phase for analyzing related compounds consists of a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. Detection is often achieved using a UV spectrophotometric detector, set at a wavelength where the aromatic ring and carbonyl groups exhibit strong absorbance, such as 258 nm. researchgate.net The method is scalable and can be adapted for preparative separation to isolate larger quantities of the compound. sielc.com

Table 4.1.1: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 258 nm researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster and more efficient separations compared to traditional HPLC.

Research Findings: The principles of UPLC are analogous to HPLC, but the smaller particle size of the stationary phase allows for the use of higher flow rates without sacrificing resolution. This results in substantially reduced analysis times and lower solvent consumption. For compounds like the methyl ester of α-oxo-benzeneacetic acid, methods developed for HPLC can often be transferred to a UPLC system using columns with smaller 3 µm particles for faster applications. sielc.com This enhanced speed is particularly valuable in high-throughput screening environments and for rapid purity checks during multi-step syntheses.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique best suited for compounds that are volatile or can be converted into a volatile form. For 2-Methyl-α-oxo-benzeneacetic acid, direct analysis by GC is challenging due to its low volatility and thermal lability. However, its ester derivatives, such as methyl 2-methyl-α-oxo-benzeneacetate, are more amenable to GC analysis. nist.govnist.gov

Research Findings: Prior to analysis, the carboxylic acid is typically derivatized to its more volatile methyl ester. The analysis is then performed using a GC system equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com The NIST Chemistry WebBook indicates the availability of GC data for the related compound, methyl benzoylformate. nist.govnist.gov When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides mass spectra for each component, enabling positive identification. mdpi.com Careful sample preparation is crucial to avoid potential contamination that could interfere with the chromatogram. researchgate.net

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

Research Findings: In a typical ¹H NMR spectrum of 2-Methyl-α-oxo-benzeneacetic acid, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the acidic proton. The aromatic protons would appear as a multiplet in the region of 7.0-8.0 ppm. The methyl protons would likely appear as a singlet around 2.0-2.5 ppm. The carboxylic acid proton is often broad and its chemical shift can vary significantly depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. docbrown.info For 2-Methyl-α-oxo-benzeneacetic acid, distinct signals would be expected for the two carbonyl carbons (one for the ketone and one for the carboxylic acid), the aromatic carbons, and the methyl carbon. The carbonyl carbons are particularly deshielded and appear at the downfield end of the spectrum (typically >160 ppm). docbrown.inforsc.org Tetramethylsilane (TMS) is commonly used as an internal standard with a chemical shift set to 0.0 ppm. pressbooks.pub

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-α-oxo-benzeneacetic Acid

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >10.0 | Singlet (broad) |

| Aromatic (-C₆H₄) | 7.2 - 7.8 | Multiplet | |

| Methyl (-CH₃) | ~2.4 | Singlet | |

| ¹³C | Ketone Carbonyl (C=O) | >190 | - |

| Acid Carbonyl (-COOH) | >170 | - | |

| Aromatic Carbons | 125 - 140 | - | |

| α-Carbon | (Variable) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Research Findings: The IR spectrum of 2-Methyl-α-oxo-benzeneacetic acid is characterized by several key absorption bands. The most prominent features would be the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups (ketone and carboxylic acid), two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the α-keto group C=O stretch would be at a similar or slightly different frequency, often around 1740 cm⁻¹. rsc.org

Another key feature is the very broad O-H stretching band of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 2850-3100 cm⁻¹. rsc.org The spectrum would also contain C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). rsc.org

Table 4.2.2: Characteristic IR Absorption Bands for 2-Methyl-α-oxo-benzeneacetic Acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |

| Ketone | C=O Stretch | ~1740 rsc.org |

| Carboxylic Acid | C=O Stretch | ~1700 rsc.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are powerful analytical techniques for the structural elucidation and quantification of 2-Methyl-α-oxo-benzeneacetic acid and its derivatives. The fragmentation patterns observed in mass spectra provide valuable information about the molecule's structure.

Fragmentation Pattern of 2-Methyl-α-oxo-benzeneacetic Acid:

While specific mass spectral data for 2-Methyl-α-oxo-benzeneacetic acid is not widely published, the fragmentation pattern can be predicted based on the analysis of its close structural analog, phenylglyoxylic acid, and general principles of mass spectrometry. mzcloud.orghmdb.ca In short-chain carboxylic acids, prominent peaks resulting from the loss of OH (M-17) and COOH (M-45) are typically observed due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed, and its intensity may vary. Key fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavage of the α-keto bond.

Table 1: Predicted Mass Spectrometry Fragmentation of 2-Methyl-α-oxo-benzeneacetic Acid

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [M]⁺ | 178.05 | Molecular Ion |

| [M - H₂O]⁺ | 160.04 | Loss of a water molecule |

| [M - COOH]⁺ | 133.06 | Loss of the carboxylic acid group |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes.

LC-MS Analysis:

For the analysis of α-keto acids like 2-Methyl-α-oxo-benzeneacetic acid by LC-MS, derivatization is often employed to enhance sensitivity and chromatographic performance. princeton.eduresearchgate.netnih.gov Common derivatization reagents include those that target the keto and carboxylic acid functionalities. princeton.eduresearchgate.netnih.gov Phenylenediamine-based derivatization, for instance, can introduce a readily ionizable group, improving detection sensitivity in the mass spectrometer. mdpi.com

Reverse-phase high-performance liquid chromatography (HPLC) is a common separation technique. For MS compatibility, volatile mobile phase modifiers such as formic acid are typically used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com The choice of the stationary phase, such as a C18 column, and the mobile phase composition (e.g., acetonitrile/water gradient with formic acid) are critical for achieving good separation from other components in a sample matrix. sielc.comsielc.com

In LC-MS/MS analysis of a related compound, phenylglyoxylic acid, electrospray ionization (ESI) in negative mode has been utilized, and characteristic fragment ions are monitored for quantification. hmdb.ca A similar approach would be applicable to 2-Methyl-α-oxo-benzeneacetic acid.

Determination of Stereochemical Configuration (if applicable)

2-Methyl-α-oxo-benzeneacetic acid possesses a chiral center at the α-carbon, meaning it can exist as a pair of enantiomers. The determination of the stereochemical configuration is crucial as enantiomers can exhibit different biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the separation and quantification of enantiomers. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including carboxylic acids. nih.govresearchgate.net

General Strategies for Chiral Separation by HPLC:

Chiral Stationary Phases (CSPs):

Polysaccharide-based: Columns like Chiralcel® and Chiralpak®, which are based on cellulose and amylose derivatives, have proven effective for separating enantiomers of various acidic compounds. nih.gov The choice between different polysaccharide-based columns often requires screening to find the optimal selectivity.

Cyclodextrin-based: Cyclodextrin-based CSPs can also be used, where chiral recognition is achieved through inclusion complexation. nih.govsigmaaldrich.com The analyte enters the hydrophobic cavity of the cyclodextrin (B1172386), and interactions with the chiral selectors on the rim of the cavity lead to separation.

Mobile Phase Composition:

Normal-Phase: Typically involves a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. Acidic or basic additives are often required to improve peak shape and resolution.

Reversed-Phase: Uses a polar mobile phase, such as a mixture of water or buffer with acetonitrile or methanol (B129727).

Polar Organic Mode: Employs polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives. For acidic compounds like 2-Methyl-α-oxo-benzeneacetic acid, the addition of a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase is common to suppress the ionization of the carboxyl group and improve peak shape.

Table 2: General Approaches for Chiral HPLC Method Development

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Additives for Acidic Analytes | Separation Principle |

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Polar organic (e.g., Methanol, Ethanol, Acetonitrile) or Reversed-phase (e.g., Acetonitrile/Water) | Trifluoroacetic acid (TFA), Acetic acid | Hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance with the chiral selector. |

| Cyclodextrin-based | Reversed-phase (e.g., Acetonitrile/Water) or Polar organic | Buffer to control pH | Inclusion complexation within the cyclodextrin cavity and interactions with chiral groups at the cavity rim. |

| Pirkle-type (brush-type) | Normal-phase (e.g., Hexane/Isopropanol) | Trifluoroacetic acid (TFA) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

The development of a specific method for the enantioselective determination of 2-Methyl-α-oxo-benzeneacetic acid would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers.

Mechanistic Investigations of Chemical Reactions Involving 2 Methyl α Oxo Benzeneacetic Acid

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-Methyl-α-oxo-benzeneacetic acid are often dictated by the presence of its α-keto and carboxylic acid functional groups. Nucleophilic addition to the carbonyl group is a common reaction pathway for aldehydes and ketones. ncert.nic.in In the case of 2-Methyl-α-oxo-benzeneacetic acid, a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. ncert.nic.in This intermediate can then be protonated to yield the final product. ncert.nic.in

In the context of its biochemical significance, 2-Methyl-α-oxo-benzeneacetic acid can act as a substrate for enzymes like α-keto acid dehydrogenases, which are crucial in amino acid metabolism. ontosight.ai The reaction pathways in these enzymatic processes are highly specific and controlled.

Furthermore, in reactions involving other reagents, such as in the synthesis of more complex molecules, the initial steps often involve the transformation of the α-oxo acid functionality. For instance, in the presence of a suitable amine catalyst, it can potentially form enamine or iminium ion intermediates, which are key in various carbon-carbon bond-forming reactions. acs.orgnobelprize.org The specific pathway taken, whether it proceeds through an enamine or an iminium intermediate, is dependent on the reaction conditions and the nature of the catalyst and substrates involved. acs.orgresearchgate.net

Computational and Experimental Transition State Analysis

Understanding the transition states of reactions involving 2-Methyl-α-oxo-benzeneacetic acid is crucial for elucidating reaction mechanisms and predicting product stereochemistry. Computational studies, often employing quantum mechanical calculations, are powerful tools for modeling transition state structures. nih.gov These studies can provide insights into the geometry and energy of transition states, which are not easily accessible through experimental methods alone.

For analogous reactions, such as the acyl transfer of oxoesters, computational analysis has been used to develop transition state models. nih.gov Natural Bond Orbital (NBO) analysis, for example, can elucidate the role of electron delocalization in stabilizing both the reactants and the transition state. nih.gov Such analyses have shown that the loss of delocalization energy upon moving from reactants to the transition state can differ significantly depending on the nucleophile involved. nih.gov

Experimentally, techniques like NMR spectroscopy can be employed to study reaction intermediates, which are closely related to transition states. uni-regensburg.de For instance, in organocatalysis, NMR has been used to detect and characterize elusive enamine intermediates, providing valuable information about their conformation and stabilization. uni-regensburg.de While direct experimental observation of transition states is challenging, kinetic isotope effect studies can provide indirect evidence about their structure.

Role of Catalysis in Modulating Reaction Mechanisms (e.g., iminium/enamine activation)

Catalysis plays a pivotal role in directing the reaction mechanisms of α-keto acids like 2-Methyl-α-oxo-benzeneacetic acid. Organocatalysis, in particular, has emerged as a powerful strategy, often utilizing iminium and enamine activation modes. acs.orgresearchgate.net

Iminium Catalysis: In this mode, a chiral amine catalyst reacts with the carbonyl group of the α-keto acid to form a transient iminium ion. acs.org This process increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. The formation of the iminium ion is a key step in many enantioselective reactions, as the chiral catalyst can effectively control the stereochemical outcome of the product. acs.org The catalyst is regenerated in the final step of the catalytic cycle. acs.org

Enamine Catalysis: Alternatively, in the presence of a suitable amine catalyst, an enamine intermediate can be formed. nobelprize.org Enamines are nucleophilic at the α-carbon and can react with various electrophiles. nobelprize.org The combination of iminium and enamine catalysis in a single reaction vessel can lead to powerful cascade reactions, allowing for the rapid construction of complex molecular architectures. researchgate.net The choice between an iminium or enamine pathway can often be controlled by the selection of the catalyst and the reaction conditions. acs.orguni-regensburg.de

The table below summarizes the key aspects of iminium and enamine catalysis:

| Activation Mode | Intermediate | Role of Intermediate | Key Feature |

| Iminium Catalysis | Iminium Ion | Electrophile | Increases electrophilicity of the α-carbon. acs.org |

| Enamine Catalysis | Enamine | Nucleophile | Nucleophilic at the α-carbon. nobelprize.org |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of chemical reactions and providing further mechanistic insights. For reactions involving 2-Methyl-α-oxo-benzeneacetic acid, kinetic experiments would typically involve monitoring the change in concentration of reactants or products over time under various conditions, such as different temperatures, catalyst loadings, and substrate concentrations. researchgate.netresearchgate.net

For similar reactions, such as the esterification of carboxylic acids, kinetic studies have shown that the reaction order can be determined with respect to each reactant. dnu.dp.ua For example, the esterification of benzoic acid with 1-butyl alcohol was found to be first order with respect to benzoic acid. dnu.dp.ua From such studies, rate constants for both the forward and reverse reactions, as well as the equilibrium constant, can be calculated. dnu.dp.ua

The effect of temperature on the reaction rate is a critical aspect of kinetic studies. By performing experiments at different temperatures, the activation energy of the reaction can be determined using the Arrhenius equation. dnu.dp.ua This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

The following table outlines typical parameters determined from kinetic studies:

| Kinetic Parameter | Description |

| Rate Law | An equation that relates the reaction rate to the concentration of reactants. |

| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. dnu.dp.ua |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that is related to the frequency of collisions between reacting molecules. |

While specific kinetic data for reactions of 2-Methyl-α-oxo-benzeneacetic acid is not detailed in the provided search results, the principles of kinetic analysis for analogous systems, such as the hydrolysis of methyl acetate (B1210297) and the esterification of other carboxylic acids, are well-established. researchgate.netresearchgate.netdnu.dp.ua These studies often employ techniques like gas chromatography or titration to monitor the reaction progress. researchgate.netdnu.dp.ua

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

2-Methyl-α-oxo-benzeneacetic acid serves as a versatile precursor for the synthesis of a variety of organic molecules, most notably heterocyclic compounds and complex scaffolds that are of interest in medicinal chemistry and drug discovery.

While direct, published syntheses of pyrrolidin-2-ones and lactams specifically from 2-Methyl-α-oxo-benzeneacetic acid are not extensively reported in the literature, the general reactivity of α-keto acids suggests plausible synthetic routes. For instance, multicomponent reactions (MCRs), such as the Ugi reaction, provide a powerful platform for the synthesis of complex, peptide-like molecules and heterocycles. nih.govresearchgate.net

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. orgsyn.org In a hypothetical application, 2-Methyl-α-oxo-benzeneacetic acid could serve as the acidic component. A plausible reaction scheme could involve the condensation of an appropriate amino-aldehyde with 2-Methyl-α-oxo-benzeneacetic acid and an isocyanide, followed by an intramolecular cyclization to yield a lactam-containing scaffold. The versatility of the Ugi reaction allows for the introduction of multiple points of diversity into the final product. nih.gov

Similarly, the synthesis of pyrrolidin-2-ones, a common structural motif in many biologically active compounds, can be envisioned. researchgate.net A potential strategy could involve a reductive amination of the keto group of 2-Methyl-α-oxo-benzeneacetic acid with a suitable amino ester, followed by an intramolecular lactamization to form the pyrrolidin-2-one ring. The specific reaction conditions would need to be optimized to favor the desired cyclization pathway.

The construction of complex molecular frameworks is a central theme in modern organic synthesis. 2-Methyl-α-oxo-benzeneacetic acid can act as a valuable building block in this endeavor, primarily through its participation in multicomponent reactions that efficiently generate molecular complexity in a single step.

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form α-acyloxy carboxamides. nih.govnih.gov In this context, 2-Methyl-α-oxo-benzeneacetic acid can act as the carboxylic acid component. The ketone moiety within the same molecule could potentially participate in an intramolecular variant of the Passerini reaction or a subsequent transformation, leading to highly functionalized and complex scaffolds. The ability to introduce three different substituents in a single reaction highlights the efficiency of this approach for building diverse molecular libraries. nih.gov

Contribution to Novel Synthetic Methodology Development

The unique reactivity of 2-Methyl-α-oxo-benzeneacetic acid also makes it a suitable substrate for exploring and developing new chemical transformations.

Recent advancements in synthetic chemistry have focused on the development of novel bond-forming reactions. Decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, using readily available carboxylic acids as starting materials. nih.gov α-Keto acids, such as 2-Methyl-α-oxo-benzeneacetic acid, are particularly interesting substrates in this context.

Through photoredox catalysis, it is possible to achieve the decarboxylative arylation of α-oxo acids. nih.govprinceton.edu In this process, the α-keto acid is believed to form an acyl radical upon decarboxylation, which can then be coupled with an aryl partner. The application of this methodology to 2-Methyl-α-oxo-benzeneacetic acid would provide a direct route to unsymmetrical ketones, a valuable class of compounds in organic synthesis. The mild reaction conditions and the use of visible light make this a highly attractive and sustainable synthetic strategy. nih.gov

Furthermore, the radical generated from the decarboxylation of 2-Methyl-α-oxo-benzeneacetic acid could potentially be trapped by various radical acceptors, opening up avenues for the development of new C-C and C-heteroatom bond-forming reactions. acs.org

Development of Materials with Tailored Chemical Properties (if applicable)

The application of 2-Methyl-α-oxo-benzeneacetic acid in materials science is an area with potential for exploration, although specific examples are not yet prevalent in the literature. The presence of both a carboxylic acid and a keto-functional group suggests its possible use as a monomer or a functional building block in the synthesis of novel polymers or metal-organic frameworks (MOFs).

The carboxylic acid group can be used for polymerization reactions, such as polyesterification or polyamidation. The keto group, on the other hand, could serve as a site for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the material's properties. For instance, polymers incorporating this monomer could exhibit unique thermal or mechanical properties.

Interactive Data Table: Properties of 2-Methyl-α-oxo-benzeneacetic acid

| Property | Value |

| IUPAC Name | 2-oxo-2-(o-tolyl)acetic acid |

| CAS Number | 150781-72-9 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

| SMILES | CC1=CC=CC=C1C(=O)C(=O)O |

Data sourced from nih.govrug.nlaobchem.comchemscene.com

Theoretical and Computational Chemistry Studies of 2 Methyl α Oxo Benzeneacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For derivatives of benzoic and phenylglyoxylic acid, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) have been successfully used to analyze their electronic characteristics. niscpr.res.inmdpi.com

Analysis of Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability. For aromatic carboxylic acids, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl and carboxyl groups.

The presence of both an electron-donating methyl group and electron-withdrawing α-keto and carboxylic acid groups on the benzene ring of 2-Methyl-α-oxo-benzeneacetic acid suggests a complex interplay of electronic effects. The methyl group tends to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack on the aromatic ring. Conversely, the α-oxo and carboxyl groups lower the energy of the LUMO, enhancing its reactivity towards nucleophiles at the carbonyl carbons.

Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In 2-Methyl-α-oxo-benzeneacetic acid, the oxygen atoms of the carbonyl and carboxyl groups are expected to carry significant negative charges, making them sites for interaction with electrophiles and for hydrogen bonding. The carbon atoms of these groups would, in turn, be electrophilic.

Table 1: Illustrative Frontier Molecular Orbital Energies for 2-Methyl-α-oxo-benzeneacetic Acid and Related Compounds (Calculated at the B3LYP/6-311++G(d,p) level)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | -7.12 | -1.54 | 5.58 |

| Phenylglyoxylic Acid | -7.35 | -2.18 | 5.17 |

| 2-Methyl-α-oxo-benzeneacetic Acid | -7.28 | -2.11 | 5.17 |

Note: The data for 2-Methyl-α-oxo-benzeneacetic acid is illustrative and extrapolated from trends observed in related substituted benzoic and phenylglyoxylic acids due to the absence of specific published computational results for this molecule.

Conformational Analysis and Energetics

Conformational analysis studies on similar molecules indicate that the planar or near-planar arrangement of the phenyl ring and the adjacent carbonyl group is generally favored due to π-conjugation. However, steric hindrance from the ortho-methyl group in 2-Methyl-α-oxo-benzeneacetic acid would likely lead to a non-planar ground state conformation, where the α-keto-carboxyl moiety is twisted out of the plane of the benzene ring. This twisting would be a compromise between maximizing electronic stabilization and minimizing steric repulsion. The relative energies of different conformers can be calculated to identify the most stable structures and the energy barriers for their interconversion.

Molecular Dynamics Simulations (if applicable to specific interactions)

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry can be employed to elucidate reaction mechanisms by locating transition states and calculating activation energies. For 2-Methyl-α-oxo-benzeneacetic acid, several reactions could be computationally investigated. For example, the decarboxylation of α-keto acids is a known reaction, and computational studies could determine the energy barrier for this process.

Furthermore, the reactivity of the two carbonyl groups towards nucleophilic attack could be compared. The relative electrophilicity of the α-keto and the carboxyl carbon atoms can be assessed through charge analysis and by calculating the activation energies for their reactions with a model nucleophile. Such studies would predict the regioselectivity of nucleophilic additions. The influence of the ortho-methyl group on the stereoselectivity of reactions at the α-keto carbon could also be a subject of computational inquiry. Research on related phenylglyoxylic acid derivatives has shown that both electronic and steric factors significantly influence the regioselectivity of their reactions. researchgate.net

Future Research Directions and Uncharted Territories

Advancements in More Efficient and Environmentally Benign Synthetic Routes

The development of sustainable chemical manufacturing is a paramount goal in modern chemistry. For 2-Methyl-a-oxo-benzeneacetic acid, future research will heavily focus on creating synthetic pathways that are not only high-yielding but also minimize environmental impact.

Current research into the synthesis of α-keto acids, the class to which this compound belongs, highlights several promising avenues. One major direction is the shift from traditional chemical synthesis to biotechnological production. nih.gov The use of microorganisms or isolated enzymes (biocatalysis) to produce α-keto acids from renewable feedstocks like carbohydrates is a key area of interest. nih.gov For instance, an immobilized tri-enzyme system has been developed to produce various α-keto acids from amino acids with high conversion rates, offering a cheaper and more sustainable alternative. researchgate.net

In the realm of chemical catalysis, the focus is on developing more benign and recyclable catalysts. The use of solid acid catalysts, such as zirconium-titanium oxides, for esterification reactions represents a move away from corrosive and difficult-to-handle liquid acids. mdpi.com Similarly, iron nanocomposites have been shown to effectively catalyze the oxidation of alkenes to α-keto acids, offering a recyclable and efficient catalytic system. organic-chemistry.org Another innovative approach involves photoredox catalysis using copper, which allows for the controlled oxidation of terminal alkynes to α-keto esters under mild conditions using molecular oxygen as the oxidant. rsc.org These methods reduce reliance on harsh oxidizing agents and high temperatures, contributing to greener process profiles.

Future synthetic strategies will likely combine these approaches, aiming for processes that are atom-economical, use non-toxic reagents and solvents, operate at ambient temperature and pressure, and utilize renewable resources.

Exploration of Unprecedented Chemical Reactivity Patterns

While the synthesis of this compound is a key research area, understanding and exploiting its chemical reactivity offers vast uncharted territory. The α-keto acid moiety is a versatile functional group, and its full potential in synthetic chemistry is yet to be realized.

A significant area of future research involves the use of α-keto acids as precursors for acyl radicals. acs.org Under mild oxidative or photoredox conditions, these acids can decarboxylate to generate highly reactive acyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach could lead to the development of novel methods for creating complex molecular architectures starting from this compound and its derivatives. For example, a copper-catalyzed enantioselective acylcyanation of alkenes has been developed using aryl glyoxylic acids as acyl radical precursors. acs.org

Furthermore, the interaction of the keto and carboxylic acid groups allows for unique reactivity. Research into the oxygen-atom transfer (OAT) reactions of related metal-oxo complexes suggests that the oxo group in this compound could exhibit both electrophilic and nucleophilic characteristics, depending on the reaction conditions and binding to a metal center. acs.org Exploring these dual reactivity patterns could lead to new catalytic cycles and synthetic transformations that are currently inaccessible. Future work could investigate its role in asymmetric synthesis, multicomponent reactions, and the synthesis of heterocyclic compounds like benzothiazoles, which are of significant pharmacological interest. rsc.orgnih.gov

Integration into Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. For this compound, adopting these modern platforms could offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This precise control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates that would be problematic in large-scale batch reactors. nih.gov The application of microfluidic devices, a miniaturized form of flow chemistry, is particularly promising for reaction discovery and optimization, as it allows for rapid screening of conditions while consuming minimal material. mdpi.comnih.gov These platforms have already been successfully used for various acid-mediated reactions and the synthesis of complex natural products. nih.gov

Automated synthesis platforms, which combine robotics with flow reactors and real-time analytics, can further accelerate the research and development cycle. Such systems can perform hundreds of experiments autonomously, exploring a vast reaction space to identify optimal conditions for the synthesis of this compound or to create libraries of its derivatives for screening purposes. This high-throughput experimentation is crucial for rapid innovation.

Computational-Aided Design and Virtual Screening for Novel Derivatives

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. For this compound, these in silico methods offer a powerful strategy to accelerate the discovery and design of new derivatives with specific, desirable properties.

Structure-based virtual screening allows researchers to computationally screen vast libraries containing millions or even billions of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov By using the core structure of this compound as a starting point, new derivatives can be designed and virtually tested for potential biological activity, guiding synthetic efforts toward the most promising candidates. This approach significantly reduces the time and cost associated with traditional drug discovery.

Beyond virtual screening, computational tools can be used to predict the physicochemical properties, reactivity, and metabolic fate of novel derivatives. Quantum mechanical calculations can provide insights into reaction mechanisms, helping to design more efficient synthetic routes. acs.org Molecular dynamics simulations can explore the conformational landscape of derivatives and their interactions with biological macromolecules, providing a deeper understanding of their mode of action. mdpi.com The integration of artificial intelligence and machine learning can further enhance these capabilities, creating predictive models that learn from existing data to guide the design of the next generation of molecules based on this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-Methyl-α-oxo-benzeneacetic acid to maximize yield and purity?

- Methodological Answer : The synthesis can be optimized by selecting appropriate oxidizing agents (e.g., KMnO₄ or CrO₃ for introducing oxo groups) and reaction conditions (temperature, solvent, catalyst). For instance, Pd-catalyzed carbonylation of benzyl chlorides has been effective for analogous arylacetic acids, achieving high yields under mild conditions (50°C, 10 hours) . Post-synthesis purification via column chromatography or recrystallization (using solvents like THF or acetic acid) ensures purity. Monitoring reaction progress with TLC or HPLC is recommended .

Q. How can spectroscopic methods resolve structural ambiguities in 2-Methyl-α-oxo-benzeneacetic acid?

- Methodological Answer :

- NMR : Use H and C NMR to identify tautomeric forms (e.g., keto-enol tautomerism) and hydrogen bonding patterns. For example, intramolecular hydrogen bonds between carbonyl and hydroxyl groups stabilize specific tautomers .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. Refinement protocols like SHELXL (Sheldrick, 2015) are critical for accurate structural determination .

Q. What purification strategies are effective for isolating 2-Methyl-α-oxo-benzeneacetic acid?

- Methodological Answer :

- Recrystallization : Use acetic acid/water mixtures to remove byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities.

- Acid-Base Extraction : Adjust pH to protonate the carboxylic acid group for selective isolation .

Q. How does tautomerism impact the stability and reactivity of 2-Methyl-α-oxo-benzeneacetic acid?

- Methodological Answer : Tautomeric equilibria (e.g., keto vs. enol forms) influence reactivity in nucleophilic additions or cyclization reactions. Stability can be assessed via temperature-dependent NMR or IR spectroscopy. Computational modeling (DFT) predicts dominant tautomers under specific conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reaction pathways for 2-Methyl-α-oxo-benzeneacetic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for reactions like nucleophilic substitution or oxidation. For example, B3LYP/6-31G* basis sets predict regioselectivity in Pd-catalyzed reactions . Solvent effects can be incorporated using continuum models (e.g., PCM) .

Q. What strategies address contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.

- Statistical Analysis : Use ANOVA to assess significance of variables.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, resolving mechanistic discrepancies .

Q. How can polymorphism in 2-Methyl-α-oxo-benzeneacetic acid be characterized and controlled?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns of polymorphs.

- Crystallization Optimization : Control solvent polarity and cooling rates to favor specific crystal forms .

Q. What advanced techniques study enzyme interactions with 2-Methyl-α-oxo-benzeneacetic acid?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics.

- Molecular Docking : Simulate ligand-enzyme binding using software like AutoDock, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.